molecular formula C13H16O4 B8252785 Isobutyl 2-acetoxybenzoate

Isobutyl 2-acetoxybenzoate

Cat. No.: B8252785
M. Wt: 236.26 g/mol
InChI Key: SJDBWYGIHAKIFU-UHFFFAOYSA-N
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Description

Isobutyl 2-acetoxybenzoate is an organic compound with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol . It is an ester derivative of salicylic acid, where the hydroxyl group of salicylic acid is acetylated, and the carboxyl group is esterified with isobutyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobutyl 2-acetoxybenzoate typically involves the esterification of salicylic acid with isobutyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

Salicylic Acid+Isobutyl AlcoholAcid CatalystIsobutyl 2-acetoxybenzoate+Water\text{Salicylic Acid} + \text{Isobutyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Salicylic Acid+Isobutyl AlcoholAcid Catalyst​Isobutyl 2-acetoxybenzoate+Water

Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion exchange resins, can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: Isobutyl 2-acetoxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield salicylic acid and isobutyl alcohol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Isobutyl 2-acetoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isobutyl 2-acetoxybenzoate involves its hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic effects. Salicylic acid inhibits the enzyme cyclooxygenase, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The ester form of the compound allows for better absorption and prolonged action compared to salicylic acid alone.

Comparison with Similar Compounds

Isobutyl 2-acetoxybenzoate can be compared with other ester derivatives of salicylic acid, such as:

    Methyl 2-acetoxybenzoate: Similar structure but with a methyl group instead of an isobutyl group.

    Ethyl 2-acetoxybenzoate: Contains an ethyl group instead of an isobutyl group.

    Propyl 2-acetoxybenzoate: Contains a propyl group instead of an isobutyl group.

Uniqueness: The isobutyl group in this compound provides unique properties such as increased hydrophobicity and potentially better interaction with biological membranes, enhancing its bioavailability and efficacy .

Properties

IUPAC Name

2-methylpropyl 2-acetyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(2)8-16-13(15)11-6-4-5-7-12(11)17-10(3)14/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDBWYGIHAKIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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